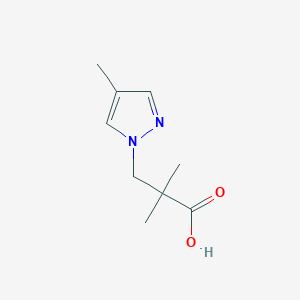
2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
説明
2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,2-Dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 2105225-73-6) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on recent studies and findings.
- Molecular Formula: C₉H₁₆N₂O
- Molecular Weight: 168.24 g/mol
- Structure: The compound features a propanoic acid backbone substituted with a pyrazole ring, which is known for its diverse biological activities.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as a therapeutic agent.
Research indicates that compounds containing pyrazole moieties often interact with various biological targets, including:
- Enzymes: Pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain pyrazolo[3,4-b]pyridine derivatives exhibit significant inhibitory activity against CDK2 and CDK9, with IC₅₀ values in the low micromolar range .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole-containing compounds:
- In vitro studies demonstrated that derivatives of pyrazole exhibited antiproliferative effects on human tumor cell lines such as HeLa and HCT116. These compounds showed selective inhibition of cancer cell growth, suggesting their potential as anticancer agents .
Case Studies
- Inhibition of CDKs:
- Antiproliferative Effects:
Data Table: Summary of Biological Activity
| Activity Type | Target/Cell Line | IC₅₀ Value (µM) | Notes |
|---|---|---|---|
| CDK Inhibition | CDK2 | 0.36 | High selectivity over other kinases |
| Antiproliferative | HeLa | 1.8 | Induces apoptosis in treated cells |
| Antiproliferative | HCT116 | 1.5 | Effective against various cancer types |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Modifications to the pyrazole ring can yield derivatives with enhanced biological properties.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity : Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of 2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Agricultural Applications
Pesticide Development : The unique structure of this compound makes it an interesting candidate for pesticide development. Its ability to interact with biological systems can be harnessed to create effective agricultural chemicals that target pests while minimizing environmental impact .
Plant Growth Regulators : There is ongoing research into the use of this compound as a plant growth regulator. Initial findings suggest that it may enhance plant growth and resistance to stress conditions, which could be beneficial in agriculture .
Materials Science
Polymer Synthesis : The compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for the incorporation into various polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties .
Nanomaterials : Research is being conducted on the use of this compound in the fabrication of nanomaterials. Its unique chemical structure may facilitate the formation of nanoparticles with specific functionalities for applications in electronics and catalysis .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | PMC10491411 | Demonstrated antimicrobial activity against multiple bacterial strains. |
| Agriculture | ResearchGate | Potential as a pesticide and growth regulator with stress resistance. |
| Materials Science | Ambeed | Effective in synthesizing novel polymers with improved properties. |
特性
IUPAC Name |
2,2-dimethyl-3-(4-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-4-10-11(5-7)6-9(2,3)8(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNOIJXWPQVDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















